molecular formula C18H19BrFN3O B2825767 N-(2-Bromophenyl)-2-(4-(2-fluorophenyl)piperazinyl)ethanamide CAS No. 848178-40-5

N-(2-Bromophenyl)-2-(4-(2-fluorophenyl)piperazinyl)ethanamide

Cat. No.: B2825767
CAS No.: 848178-40-5
M. Wt: 392.272
InChI Key: TYPFZWVRFUDEOX-UHFFFAOYSA-N
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Description

N-(2-Bromophenyl)-2-(4-(2-fluorophenyl)piperazinyl)ethanamide is a synthetic compound featuring a brominated phenyl group attached to an ethanamide moiety, which is further linked to a piperazine ring substituted with a 2-fluorophenyl group. The structural complexity of this molecule arises from the strategic placement of halogens (bromine and fluorine) and the piperazine scaffold, which are known to influence pharmacokinetic and pharmacodynamic properties.

Properties

IUPAC Name

N-(2-bromophenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19BrFN3O/c19-14-5-1-3-7-16(14)21-18(24)13-22-9-11-23(12-10-22)17-8-4-2-6-15(17)20/h1-8H,9-13H2,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYPFZWVRFUDEOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(=O)NC2=CC=CC=C2Br)C3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19BrFN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Bromophenyl)-2-(4-(2-fluorophenyl)piperazinyl)ethanamide typically involves multiple steps:

    Formation of the Piperazine Intermediate: The initial step often involves the reaction of 2-fluoroaniline with ethylene oxide to form 2-(2-fluorophenyl)piperazine.

    Bromination: The next step involves the bromination of aniline to form 2-bromoaniline.

    Amide Formation: Finally, the 2-bromoaniline is reacted with 2-(2-fluorophenyl)piperazine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2-Bromophenyl)-2-(4-(2-fluorophenyl)piperazinyl)ethanamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.

    Coupling Reactions: The compound can participate in Suzuki or Heck coupling reactions due to the presence of the bromine atom.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.

    Oxidation: Oxidizing agents like m-chloroperoxybenzoic acid (mCPBA).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4).

Major Products

    Substitution: Formation of substituted phenyl derivatives.

    Oxidation: Formation of N-oxides.

    Reduction: Formation of amines.

Scientific Research Applications

Chemistry

In chemistry, N-(2-Bromophenyl)-2-(4-(2-fluorophenyl)piperazinyl)ethanamide is used as a building block for the synthesis of more complex molecules. Its ability to undergo various reactions makes it valuable in organic synthesis.

Biology and Medicine

In biological and medicinal research, this compound is studied for its potential pharmacological properties. It may act on various biological targets, making it a candidate for drug development, particularly in the field of neuropharmacology.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(2-Bromophenyl)-2-(4-(2-fluorophenyl)piperazinyl)ethanamide involves its interaction with specific molecular targets. The piperazine ring can interact with neurotransmitter receptors, potentially modulating their activity. The bromophenyl and fluorophenyl groups may enhance binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Table 1: Key Structural Comparisons

Compound Name Substituents on Ethanamide Phenyl Substituents on Piperazine Phenyl Molecular Weight Key Features
N-(2-Bromophenyl)-2-(4-(2-fluorophenyl)piperazinyl)ethanamide (Target) 2-Bromo 2-Fluoro 422.75 g/mol Bromine for hydrophobicity; fluorine for electronic modulation
2-(4-(4-Fluorophenyl)piperazinyl)-N-(3-(trifluoromethyl)phenyl)ethanamide 3-Trifluoromethyl 4-Fluoro 381.37 g/mol CF3 group enhances metabolic stability; 4-F substitution alters receptor binding
N-(2-Bromophenyl)-2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]acetamide 2-Bromo 5-Chloro-2-methyl 422.75 g/mol Chlorine increases lipophilicity; methyl adds steric hindrance
N-{4-[2-(2-fluoroanilino)-1,3-thiazol-4-yl]phenyl}acetamide Acetamide (non-phenyl) 2-Fluoroanilino-thiazole 327.38 g/mol Thiazole core introduces aromaticity; fluorine optimizes H-bonding

Electronic and Steric Modifications

  • Halogen Effects: The target compound’s 2-bromo substituent provides greater van der Waals interactions compared to the 3-trifluoromethyl group in BJ15155 (). However, trifluoromethyl groups are known to improve metabolic stability due to resistance to oxidative degradation .
  • Substituent Position : The 2-fluorophenyl group on the piperazine ring (target) may exhibit different receptor affinity compared to 4-fluorophenyl analogues (e.g., BJ15155), as positional isomerism impacts spatial orientation in binding pockets .

Piperazine Scaffold Flexibility

AutoDock studies () highlight that piperazine rings with fluorinated aryl groups allow partial receptor flexibility, enhancing binding to dynamic targets like serotonin receptors.

Crystallographic and Conformational Insights

  • Dihedral Angles: Crystal structures of related compounds (e.g., 2-Benzoylamino-N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]ethanamide in ) reveal critical dihedral angles (e.g., C12–C11–S1 = 123.3°), which influence planar alignment and hydrogen-bonding networks. The target compound’s amide linkage likely adopts similar torsional constraints, affecting solubility and membrane permeability .
  • Hydrogen Bonding : The fluorine atom in the 2-fluorophenyl group may participate in weaker C–F···H bonds compared to chlorine or bromine, altering binding kinetics in enzyme-active sites .

Biological Activity

N-(2-Bromophenyl)-2-(4-(2-fluorophenyl)piperazinyl)ethanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C18H19BrFN3O
  • Molecular Weight : 392.27 g/mol
  • CAS Number : Not specified in the search results.

The compound's mechanism of action is primarily linked to its interaction with various biological targets, particularly in the context of cancer therapy. Preliminary studies suggest that it may exhibit significant cytotoxic effects against certain cancer cell lines, potentially through apoptosis induction and cell cycle arrest.

Antiproliferative Effects

Research indicates that this compound has notable antiproliferative activity. For instance, a study involving HepG2 liver cancer cells demonstrated that the compound effectively inhibits cell proliferation, with an IC50 value indicating potent activity:

Cell Line IC50 (µM) Mechanism
HepG20.62 ± 0.34Induces G2/M arrest and apoptosis

This suggests that the compound may serve as a promising candidate for targeted cancer therapies.

Apoptosis Induction

Flow cytometry analysis has shown that treatment with this compound significantly increases the percentage of early apoptotic cells in HepG2 cells. The data are summarized as follows:

Concentration (µM) % Early Apoptosis
Control5.26 ± 0.29
1049.77 ± 7.98

This concentration-dependent increase in apoptosis underscores the compound's potential as an anticancer agent.

Cell Cycle Analysis

Further investigations into the cell cycle revealed that this compound causes G2/M phase arrest in HepG2 cells:

Phase Control (%) 10 µM (%)
G125.47 ± 1.2330.51 ± 0.81
G2/M62.45 ± 1.1755.05 ± 0.76

These findings indicate that the compound disrupts normal cell cycle progression, contributing to its antiproliferative effects.

Kinase Inhibition Profile

The compound has been evaluated for its inhibitory activity against various kinases, which play crucial roles in cell signaling and cancer progression:

Kinase Inhibition (%)
IGF1R76.84
EGFR24.36
VEGFR111.86
PDGFRβ11.72

The high inhibition of IGF1R suggests a specific targeting mechanism that may enhance its anticancer efficacy.

Case Studies and Research Findings

Several studies have explored the biological activity of compounds similar to this compound, focusing on structural modifications and their effects on potency:

  • A study highlighted the importance of piperazine moieties in enhancing biological activity against cancer cell lines.
  • Another investigation into related compounds demonstrated improved efficacy through specific structural alterations, suggesting potential pathways for optimizing therapeutic agents.

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